1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)-
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Overview
Description
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds: This reaction often requires acidic or basic catalysts and elevated temperatures.
Condensation reactions: Using naphthylamine derivatives and thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzothiazepines.
Scientific Research Applications
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- has various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension and anxiety.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulating signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine derivatives: Known for their diverse pharmacological activities.
Dihydrobenzothiazepines: Studied for their potential therapeutic applications.
Uniqueness
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is unique due to its specific structural features and the presence of the naphthalenyl group, which may confer distinct biological properties.
Properties
CAS No. |
89813-63-8 |
---|---|
Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C19H15NOS/c21-19-12-18(22-17-11-4-3-10-16(17)20-19)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21) |
InChI Key |
TWVQQNYBVWRJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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